Selinidina

Descripción general

Descripción

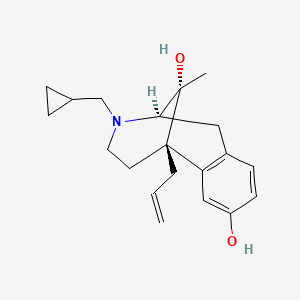

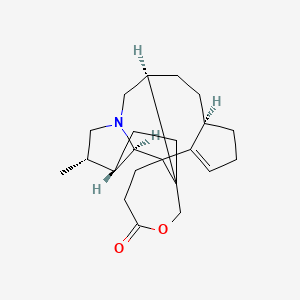

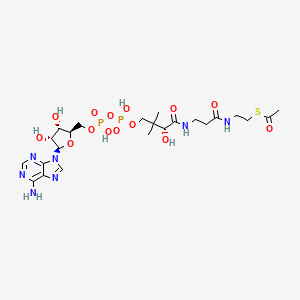

Selinidin is a naturally occurring dihydropyranocoumarin compound isolated from the roots of the plant Selinum vaginatum, which belongs to the Umbelliferae family . This compound has been studied for its unique crystal structure and various biological activities. Selinum vaginatum is a glabrous herb found in the Himalayas at altitudes ranging from 1800 to 3900 meters .

Aplicaciones Científicas De Investigación

Biology: Selinidin has been found to suppress IgE-mediated mast cell activation by inhibiting multiple steps of the FceRI signaling pathway. This makes it a potential candidate for studying allergic inflammation and related conditions.

Industry: The compound’s unique properties could be explored for use in the development of new pharmaceuticals or other industrial applications.

Mecanismo De Acción

Selinidin, also known as Selenedin, is a coumarin derivative isolated from Angelica keiskei . This compound has been found to have significant effects on mast cell activation, which plays a crucial role in the development of allergic inflammation .

Target of Action

Selinidin’s primary target is the high-affinity receptor for IgE (FcεRI) found on mast cells . This receptor plays a crucial role in the development of allergic inflammation .

Mode of Action

Selinidin interacts with its target, the FcεRI, by attenuating mast cell degranulation following the engagement of FcεRI with IgE and antigen . It does this without affecting the binding of IgE to FcεRI .

Biochemical Pathways

Selinidin affects the FcεRI-mediated signaling pathway. It decreases the phosphorylation of phospholipase C-γ1, p38 mitogen-activated protein kinase, and IκB-α upon FcεRI stimulation . These steps are critical for a variety of mast cell functions, such as the release of preformed intragranular chemical mediators, new synthesis of eicosanoids, and production of proinflammatory cytokines .

Result of Action

Selinidin’s action results in the attenuation of the release of β-hexosaminidase, synthesis of leukotriene C4, and production of tumor necrosis factor-α . These effects suggest that Selinidin suppresses IgE-mediated mast cell activation .

Action Environment

It’s worth noting that selinidin is isolated from angelica keiskei, a plant that grows mainly in warm areas along the pacific coast of japan . The plant’s environment could potentially influence the compound’s properties and efficacy.

Análisis Bioquímico

Biochemical Properties

Selinidin plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. One of the key interactions of selinidin is with the enzyme phospholipase C-gamma1. Selinidin inhibits the phosphorylation of phospholipase C-gamma1, which is a crucial step in the Fc epsilon receptor I-mediated signaling pathway in mast cells . Additionally, selinidin interacts with p38 mitogen-activated protein kinase and I kappa B-alpha, inhibiting their phosphorylation and thereby modulating the signaling pathways involved in allergic inflammation .

Cellular Effects

Selinidin exerts various effects on different types of cells and cellular processes. In mast cells, selinidin suppresses degranulation and the release of inflammatory mediators such as beta-hexosaminidase, leukotriene C4, and tumor necrosis factor-alpha . This suppression is achieved without affecting the binding of immunoglobulin E to the Fc epsilon receptor I. By inhibiting multiple steps in the Fc epsilon receptor I-dependent signaling pathways, selinidin effectively reduces allergic inflammation . Furthermore, selinidin’s impact on cell signaling pathways, gene expression, and cellular metabolism highlights its potential as a therapeutic agent for allergic conditions.

Molecular Mechanism

The molecular mechanism of selinidin involves its ability to inhibit key enzymes and signaling molecules. Selinidin binds to phospholipase C-gamma1, p38 mitogen-activated protein kinase, and I kappa B-alpha, preventing their phosphorylation and subsequent activation . This inhibition disrupts the downstream signaling events that lead to mast cell activation and degranulation. Additionally, selinidin’s interaction with these enzymes results in the suppression of cytokine production and the attenuation of allergic responses . The crystal structure of selinidin reveals its ability to form hydrogen bonds and pi-pi interactions, which contribute to its binding affinity and specificity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of selinidin have been observed to change over time. Selinidin demonstrates stability under various conditions, maintaining its inhibitory effects on mast cell activation for extended periods . Prolonged exposure to selinidin may lead to its gradual degradation, which could affect its efficacy. Long-term studies have shown that selinidin continues to suppress allergic inflammation without causing significant adverse effects on cellular function . These findings suggest that selinidin is a stable and effective compound for long-term use in laboratory settings.

Dosage Effects in Animal Models

The effects of selinidin vary with different dosages in animal models. At lower doses, selinidin effectively inhibits mast cell activation and reduces allergic inflammation without causing toxicity . At higher doses, selinidin may exhibit toxic effects, including potential damage to liver and kidney tissues . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits while minimizing adverse effects. These findings highlight the importance of dosage optimization in the use of selinidin for therapeutic purposes.

Metabolic Pathways

Selinidin is involved in several metabolic pathways, interacting with enzymes and cofactors that modulate its activity. One of the key metabolic pathways for selinidin involves its hydrolysis to produce angelic acid and a hydroxy coumarin . This hydrolysis is catalyzed by specific enzymes, which play a crucial role in the metabolism and detoxification of selinidin. Additionally, selinidin’s interaction with metabolic enzymes affects the levels of various metabolites, influencing metabolic flux and overall cellular metabolism .

Transport and Distribution

Selinidin is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of selinidin in target tissues, enhancing its therapeutic effects . The transport of selinidin is influenced by its chemical structure, which allows it to form hydrogen bonds and pi-pi interactions with transport proteins . This selective transport and distribution contribute to the efficacy and specificity of selinidin in modulating cellular processes.

Subcellular Localization

The subcellular localization of selinidin plays a critical role in its activity and function. Selinidin is primarily localized in the cytoplasm, where it interacts with key enzymes and signaling molecules . Additionally, selinidin may be directed to specific cellular compartments through targeting signals and post-translational modifications . These localization mechanisms ensure that selinidin exerts its effects at the appropriate sites within the cell, enhancing its therapeutic potential.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Selinidin can be isolated from the dried and powdered roots of Selinum vaginatum through extraction with petroleum ether. The extract is then chromatographed over silica gel, and elution with a mixture of petroleum ether and ethyl acetate (9:1) yields selinidin . The compound crystallizes into monoclinic space group P2₁ with specific unit cell parameters .

Industrial Production Methods: While the primary method of obtaining selinidin is through natural extraction, industrial-scale production would likely involve similar chromatographic techniques to ensure purity and yield. Advanced methods such as high-performance liquid chromatography (HPLC) could be employed for large-scale isolation and purification.

Análisis De Reacciones Químicas

Types of Reactions: Selinidin undergoes various chemical reactions, including:

Oxidation: Selinidin can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the coumarin nucleus or other functional groups within the molecule.

Substitution: Substitution reactions can occur at various positions on the coumarin ring, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or halogenated compounds.

Comparación Con Compuestos Similares

Selinidin belongs to a group of naturally occurring coumarins with similar structures and biological activities. Some of the similar compounds include:

Vaginidin: Another coumarin isolated from Selinum vaginatum with similar biological activities.

Angelicin: A recognized coumarin compound with comparable structural features.

Oroselol: Another coumarin with similar properties.

Lomatin: A coumarin compound with a similar dihydropyranocoumarin skeleton.

Uniqueness of Selinidin: Selinidin’s unique crystal structure, characterized by C–H···O, C–H···π, and π-π interactions, sets it apart from other similar compounds . Additionally, its specific biological activities, such as the inhibition of mast cell activation, highlight its potential therapeutic applications .

Propiedades

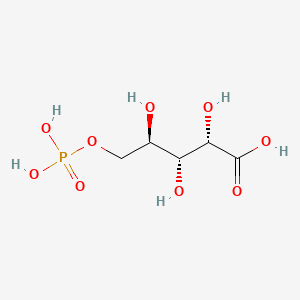

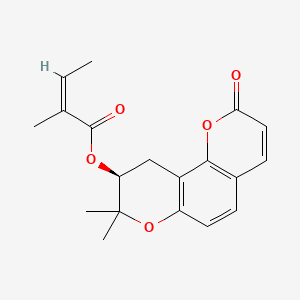

IUPAC Name |

[(9S)-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O5/c1-5-11(2)18(21)22-15-10-13-14(24-19(15,3)4)8-6-12-7-9-16(20)23-17(12)13/h5-9,15H,10H2,1-4H3/b11-5-/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRHCDWLSHIIIIT-GHAIFCDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CC2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1CC2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301318639 | |

| Record name | Selinidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19427-82-8 | |

| Record name | Selinidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19427-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Selinidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.